molecular formula C18H18N2O5 B2522879 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea CAS No. 1396680-73-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea

Cat. No.: B2522879
CAS No.: 1396680-73-1
M. Wt: 342.351
InChI Key: SLAJDXHRILHWFR-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea is a complex organic compound that features a unique combination of benzo[d][1,3]dioxole and chroman structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole and chroman intermediates, followed by their coupling through urea formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(methyl)urea: A simpler analog with a similar core structure but lacking the chroman moiety.

    4-Hydroxychroman-4-yl urea: Another related compound with a focus on the chroman structure.

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea is unique due to its combination of benzo[d][1,3]dioxole and chroman structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these combined features are advantageous.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c21-17(20-12-5-6-15-16(9-12)25-11-24-15)19-10-18(22)7-8-23-14-4-2-1-3-13(14)18/h1-6,9,22H,7-8,10-11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAJDXHRILHWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)NC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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